
Metaldehyde-d16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metaldehyde-d16 is a deuterium-labeled version of metaldehyde, a compound widely used as a molluscicide to control slugs and snails in agricultural and horticultural settings . The molecular formula of this compound is C8D16O4, and it has a molecular weight of 192.31 g/mol . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving isotopic tracing and environmental analysis .
准备方法
Metaldehyde-d16 can be synthesized through the deuteration of metaldehyde. The process involves the replacement of hydrogen atoms in metaldehyde with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions. Industrial production methods for this compound typically involve the use of deuterated solvents and catalysts to ensure the complete incorporation of deuterium into the molecule .
化学反应分析
Metaldehyde-d16 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: This compound can be oxidized to form acetaldehyde-d4, which is a deuterated form of acetaldehyde.
Reduction: Reduction of this compound can yield deuterated alcohols.
Substitution: This compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are deuterated analogs of the corresponding non-deuterated compounds .
科学研究应用
Metaldehyde-d16 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: In biological studies, this compound is used to investigate metabolic pathways and enzyme activities.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In environmental science, this compound is used to study the fate and transport of pesticides in the environment.
作用机制
The mechanism of action of metaldehyde-d16 is similar to that of metaldehyde. Once ingested by mollusks, this compound is rapidly hydrolyzed to acetaldehyde-d4. This causes the mollusk to produce excess mucus, leading to dehydration and ultimately death . The molecular targets involved in this process include enzymes responsible for mucus production and metabolic pathways related to acetaldehyde metabolism .
相似化合物的比较
Metaldehyde-d16 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Metaldehyde: The non-deuterated version of metaldehyde, commonly used as a molluscicide.
Acetaldehyde-d4: A deuterated form of acetaldehyde, which is a product of this compound oxidation.
Deuterated alcohols: Products of this compound reduction, used in various chemical and biological studies.
The uniqueness of this compound lies in its application as an isotopic tracer, providing valuable insights into chemical, biological, and environmental processes .
属性
分子式 |
C8H16O4 |
|---|---|
分子量 |
192.31 g/mol |
IUPAC 名称 |
2,4,6,8-tetradeuterio-2,4,6,8-tetrakis(trideuteriomethyl)-1,3,5,7-tetraoxocane |
InChI |
InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D |
InChI 键 |
GKKDCARASOJPNG-WINJLYTNSA-N |
手性 SMILES |
[2H]C1(OC(OC(OC(O1)([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC1OC(OC(OC(O1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


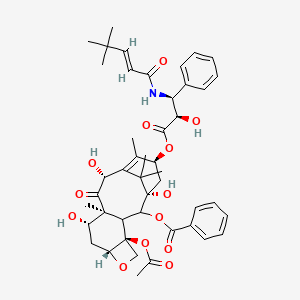
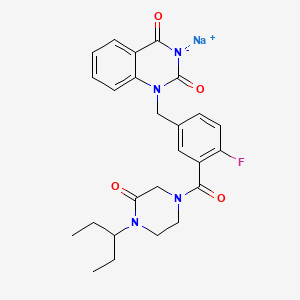
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)

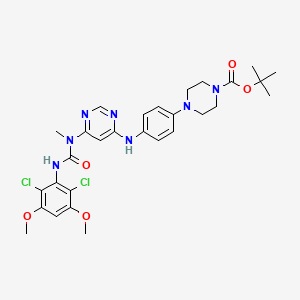
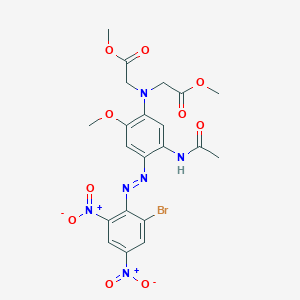
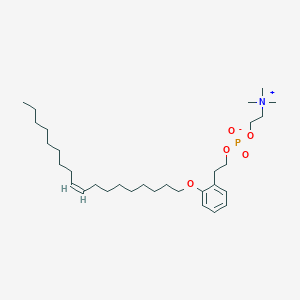
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12379951.png)

![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
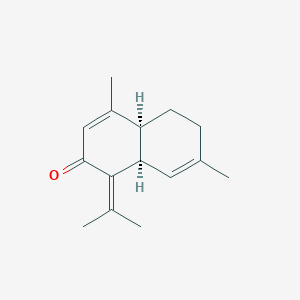
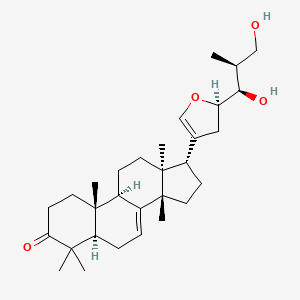
![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
